![molecular formula C9H7Cl2F2NO3 B14410941 Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate CAS No. 84970-76-3](/img/structure/B14410941.png)
Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro and difluoromethoxy groups attached to a phenyl ring, along with a carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method involves the chlorination of a phenol derivative, followed by the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. The final step involves the formation of the carbamate group by reacting the intermediate with methyl isocyanate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes, followed by the carbamate formation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are often used to enhance the reaction rates and selectivity.
化学反应分析
Types of Reactions
Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the carbamate group.
Substitution: Nucleophilic substitution reactions are common, especially at the halogenated positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce dehalogenated compounds.
科学研究应用
Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
作用机制
The mechanism of action of Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit certain enzymes by forming covalent bonds with active site residues. The halogenated phenyl ring may also interact with biological membranes, affecting their function and integrity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Methyl [3,5-dichloro-4-hydroxyphenyl]carbamate
- Methyl [3,5-dichloro-4-methoxyphenyl]carbamate
- Methyl [3,5-difluoro-4-(difluoromethoxy)phenyl]carbamate
Uniqueness
Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate is unique due to the presence of both dichloro and difluoromethoxy groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
84970-76-3 |
|---|---|
分子式 |
C9H7Cl2F2NO3 |
分子量 |
286.06 g/mol |
IUPAC 名称 |
methyl N-[3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate |
InChI |
InChI=1S/C9H7Cl2F2NO3/c1-16-9(15)14-4-2-5(10)7(6(11)3-4)17-8(12)13/h2-3,8H,1H3,(H,14,15) |
InChI 键 |
JVBUVVYJAOESHM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NC1=CC(=C(C(=C1)Cl)OC(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


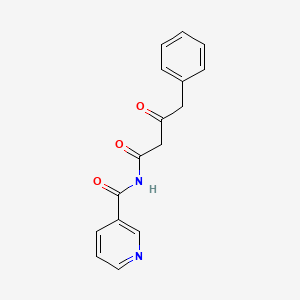
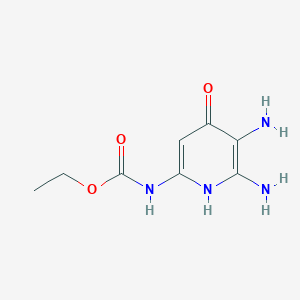
![3-[3-(3,4-Dimethoxyphenyl)propyl]aniline](/img/structure/B14410882.png)
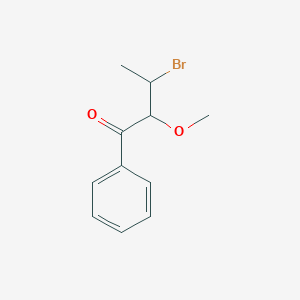

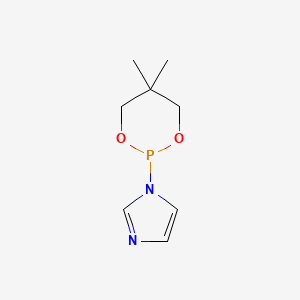
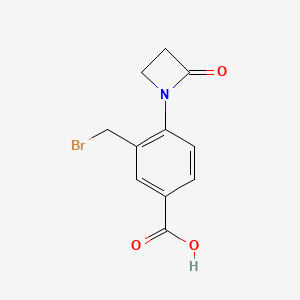
![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
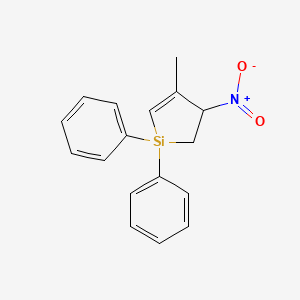
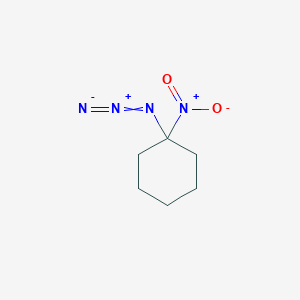

![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
![4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile](/img/structure/B14410932.png)
![6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14410934.png)
